molecular formula C21H13ClFN5O2S B2827922 7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-34-3

7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2827922
CAS RN: 904578-34-3
M. Wt: 453.88
InChI Key: GQXSLUFZVFOXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C21H13ClFN5O2S and its molecular weight is 453.88. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Triazoloquinazoline derivatives have been synthesized and evaluated for their potential anticancer properties. For example, new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed to meet structural requirements essential for anticancer activity demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of this chemical framework in developing anticancer agents (B. N. Reddy et al., 2015).

Antihistaminic Agents

Research on 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones has shown these compounds to possess H(1)-antihistaminic activity, with some derivatives offering protection against histamine-induced bronchospasm in animal models. This work suggests that triazoloquinazoline derivatives could serve as a basis for developing new antihistamine drugs with minimal sedative effects (V. Alagarsamy et al., 2008).

Benzodiazepine Binding Activity

Investigation into triazoloquinazolinones related to 2-arylpyrazoloquinolinones, known for their high affinity for the benzodiazepine receptor, led to the synthesis of compounds with potent BZ antagonistic properties. These findings indicate the potential of triazoloquinazoline derivatives in the development of new therapeutic agents targeting the benzodiazepine receptor (J. Francis et al., 1991).

Antibacterial and Antifungal Activity

The synthesis of substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters and their evaluation for antibacterial activity underscore the potential of triazoloquinazoline derivatives as antimicrobial agents. Some newly synthesized compounds exhibited excellent growth inhibition activity, comparable to commercial standards such as penicillin-G and streptomycin (S. Mood et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation.

Mode of Action

The compound interacts with CDK2, inhibiting its activity This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the replication of DNA and the subsequent division of the cell, leading to a halt in the proliferation of cancer cells.

Result of Action

The result of the compound’s action is a significant reduction in the growth of cancer cells . In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN5O2S/c22-13-6-11-18-17(12-13)19(24-15-9-7-14(23)8-10-15)25-20-21(26-27-28(18)20)31(29,30)16-4-2-1-3-5-16/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSLUFZVFOXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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